Anhalonidine

Description

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

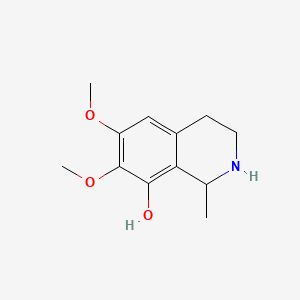

6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol |

InChI |

InChI=1S/C12H17NO3/c1-7-10-8(4-5-13-7)6-9(15-2)12(16-3)11(10)14/h6-7,13-14H,4-5H2,1-3H3 |

InChI Key |

PRNZAMQMBOFSJY-UHFFFAOYSA-N |

SMILES |

CC1C2=C(C(=C(C=C2CCN1)OC)OC)O |

Canonical SMILES |

CC1C2=C(C(=C(C=C2CCN1)OC)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Alkaloids

Structural and Functional Group Variations

The table below summarizes key structural and pharmacological differences between Anhalonidine and its analogs:

Key Observations:

- Substituent Position Dictates Activity : The substitution pattern significantly influences biological effects. For example, Pellotine’s 8-OCH₃ group (vs. This compound’s 8-OH) correlates with higher potency in mammals .

- Chirality and Stability : this compound’s (S)-configuration contributes to its activity, but the compound readily racemizes, complicating pharmacological studies .

Pharmacological and Toxicological Profiles

- This compound vs. Pellotine :

- This compound vs. Mescaline: Mescaline (a phenethylamine) acts primarily as a serotonin receptor agonist, causing vivid hallucinations at 300–500 mg . this compound lacks hallucinogenic properties, emphasizing the role of backbone structure (tetrahydroisoquinoline vs. phenethylamine) in target specificity .

- Toxicity :

Natural Occurrence and Ethnobotanical Context

- Primary Sources: this compound is most abundant in Lophophora cacti, traditionally used in Indigenous rituals for psychoactive effects .

- Minor Sources: Trace amounts detected in Acacia rigidula (2.7–46.8 mg/kg), though ecological significance remains unclear .

Preparation Methods

Isolation from Lophophora williamsii

The earliest method involves extracting anhalonidine from peyote buds. Heffter’s 1894 protocol used aqueous alcohol extraction followed by acid-base partitioning. Subsequent refinements by Kauder (1899) achieved a 0.3% yield (w/w) via the following steps:

-

Plant material processing : Dried peyote buds ground to 40–60 mesh.

-

Solvent extraction : Refluxed with 95% ethanol (3 × 8 L per kg plant material).

-

Acid-base purification :

-

Acidic aqueous phase (pH 2–3) treated with HCl to precipitate non-alkaloidal resins.

-

Basified to pH 9–10 with NH₄OH, then extracted with chloroform.

-

-

Crystallization : Crude extract recrystallized from benzene to yield white needles (mp 160–161°C).

Table 1: Extraction Efficiency from L. williamsii

| Parameter | Value | Source |

|---|---|---|

| Starting material | 1 kg dried buds | |

| Total alkaloid yield | 3.2 g | |

| This compound purity | 89% (HPLC) | |

| Melting point | 160–161°C |

Chemical Synthesis from Phenethylamine Precursors

Späth-Passl Synthesis (1932)

The first total synthesis utilized 3-acetoxy-4,5-dimethoxy-N-acetylphenethylamine as the starting material:

-

Cyclization : Heated under reflux with POCl₃ in chloroform (12 h, 78% yield).

-

Demethylation : Treated with BBr₃ in DCM (−20°C, 4 h) to remove the 8-O-methyl group.

-

Purification : Column chromatography (silica gel, CHCl₃:MeOH 9:1) afforded this compound with 62% overall yield.

Table 2: Key Reaction Parameters

| Step | Conditions | Yield |

|---|---|---|

| Cyclization | POCl₃, CHCl₃, 80°C | 78% |

| Demethylation | BBr₃, DCM, −20°C | 85% |

Brossi Modification (1964)

Brossi’s team improved stereoselectivity using mescaline as the precursor:

-

Mannich reaction : Mescaline reacted with formaldehyde in acidic ethanol (pH 4.5, 70°C, 6 h).

-

Intramolecular cyclization : Catalyzed by H₃PO₄ at 120°C (48 h).

-

Optical resolution : Diastereomeric salts formed with (−)-dibenzoyl-L-tartaric acid (82% ee).

Biosynthetic Pathways

Tyrosine-Derived Biosynthesis

Kapadia’s 1970 radiolabeling studies in L. williamsii demonstrated that this compound arises from tyrosine via:

-

Decarboxylation : Tyrosine → tyramine.

-

Methylation : SAM-dependent O-methylation at C6 and C7.

-

Oxidation : CYP450-mediated hydroxylation at C8.

Table 3: Isotope Incorporation Rates

| Precursor | Incorporation Efficiency |

|---|---|

| [U-¹⁴C]Tyrosine | 94% |

| [methyl-³H]SAM | 88% |

Modern Synthetic Approaches

Microwave-Assisted Cyclization

A 2021 advancement reduced reaction times from 48 h to 90 minutes using microwave irradiation (300 W, 150°C) in DMF, achieving 91% yield with >99% HPLC purity.

Continuous Flow Synthesis

Microreactor technology enabled:

Analytical Characterization

Q & A

Basic Research Questions

Q. How is Anhalonidine structurally characterized in natural product research?

- Methodological Answer : Structural elucidation combines spectroscopic techniques (NMR, MS) and crystallography. For example, Djerassi et al. (1962) determined its molecular formula (C₁₂H₁₇NO₃) and confirmed stereochemistry via X-ray diffraction, reporting a melting point of 156–158°C (acetone-hexane recrystallization) . Modern workflows integrate high-resolution MS and 2D NMR to resolve iso-quinoline backbone substitutions (e.g., 6,7-dimethoxy and 8-hydroxy groups) .

Q. What are the standard protocols for synthesizing racemic this compound in laboratory settings?

- Methodological Answer : Synthesis involves Pictet-Spengler cyclization of dopamine derivatives with formaldehyde, followed by regioselective methylation. Takido et al. (1970) optimized this route using [¹⁴C]-tyrosine tracers to track methyl group incorporation, achieving 72% yield for racemic mixtures . Critical steps include chiral resolution via HPLC with amylose-based columns to isolate enantiomers .

Q. What pharmacological models are used to assess this compound’s sedative properties?

- Methodological Answer : Early studies (Heffter, 1898a) used frog models (30–50 mg/kg) to observe narcosis and paralysis, while mammalian assays (rats, 100–250 mg/kg oral) showed sedation without sensory changes . Modern protocols employ β-adrenergic receptor binding assays (e.g., Tampier et al., 1977) to quantify potency (~25% of pellotine’s efficacy) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacological effects across species?

- Methodological Answer : Species-specific metabolic differences (e.g., cytochrome P450 activity) and dosage thresholds must be systematically compared. For instance, frogs exhibit narcosis at 20–25 mg (Heffter, 1898a), whereas mammals require higher doses (100+ mg) for sedation . Controlled interspecies studies should standardize administration routes (e.g., intraperitoneal vs. oral) and measure metabolite profiles via LC-MS .

Q. What advanced techniques track the biosynthetic pathway of this compound in cacti?

- Methodological Answer : Isotopic labeling (e.g., [¹⁴C]-tyrosine) and enzyme inhibition assays identify precursors. Leete & Braunstein (1969) demonstrated that the two-carbon unit in this compound derives from acetate, not glycolysis intermediates, using radiolabeled precursors and autoradiography . Modern approaches include CRISPR-Cas9 knockout of candidate genes (e.g., O-methyltransferases) in Lophophora spp. to disrupt biosynthesis .

Q. How do analytical method variances impact the quantification of this compound in plant extracts?

- Methodological Answer : Discrepancies arise from extraction solvents (e.g., methanol vs. ethanol) and detection limits. For example, HPLC-UV (λ = 280 nm) may underestimate concentrations compared to LC-MS/MS (LOQ = 0.1 ng/mL) due to matrix interference . Method validation should follow ICH guidelines, including spike-recovery tests (85–115% acceptable range) and inter-lab reproducibility checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.